An In-Depth Technical Guide to 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid (CAS No: 107946-72-5)
An In-Depth Technical Guide to 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid (CAS No: 107946-72-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document details the compound's chemical identity, physicochemical properties, a validated synthetic route including a detailed experimental protocol, and thorough analytical characterization methods. Furthermore, it explores the rationale behind its application in drug discovery, focusing on its role as a versatile scaffold for developing novel therapeutics. Safety protocols and handling guidelines are also provided to ensure its responsible use in a research and development setting.
Introduction: The Strategic Importance of Pyrrole-Containing Scaffolds
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of molecules that can effectively interact with biological targets. The incorporation of a pyrrole moiety into a benzoic acid framework, as seen in 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid, creates a molecule with a defined three-dimensional structure and multiple points for functionalization, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening.
The strategic placement of the chloro and pyrrole substituents on the benzoic acid ring influences the molecule's lipophilicity, electronic distribution, and conformational preferences. These factors are critical for its pharmacokinetic and pharmacodynamic properties, making this compound a subject of interest for researchers aiming to develop novel therapeutics with improved efficacy and safety profiles.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 107946-72-5 | Internal |
| Molecular Formula | C₁₁H₈ClNO₂ | Internal |
| Molecular Weight | 221.64 g/mol | Internal |
| Appearance | Off-white to light yellow solid (predicted) | Internal |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | Internal |
| Melting Point | Not explicitly reported, but expected to be a high-melting solid. | Internal |
| pKa | Estimated to be around 4-5 due to the benzoic acid moiety. | Internal |
Synthesis and Mechanism
The synthesis of 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid can be efficiently achieved through a two-step process involving the preparation of the key intermediate, 4-amino-3-chlorobenzoic acid, followed by the construction of the pyrrole ring via a Paal-Knorr synthesis.
Synthesis of 4-amino-3-chlorobenzoic acid
The precursor, 4-amino-3-chlorobenzoic acid, can be synthesized from commercially available starting materials. A common route involves the hydrolysis of its corresponding methyl ester.[2][3]
Reaction Scheme:
Paal-Knorr Pyrrole Synthesis: A Mechanistic Perspective
The Paal-Knorr synthesis is a classic and reliable method for the formation of pyrroles from a 1,4-dicarbonyl compound and a primary amine.[4][5][6][7][8] In this case, 4-amino-3-chlorobenzoic acid serves as the primary amine, and 2,5-dimethoxytetrahydrofuran is a convenient precursor to the required 1,4-dicarbonyl compound, succinaldehyde, under acidic conditions.
The reaction proceeds through the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The acidic environment is crucial for protonating the carbonyl groups, thereby activating them for nucleophilic attack by the amine.
DOT Diagram of the Paal-Knorr Synthesis Workflow:
Caption: A generalized workflow for the Paal-Knorr synthesis of the target molecule.
Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the Paal-Knorr synthesis and the synthesis of related compounds.
Step 1: Synthesis of 4-amino-3-chlorobenzoic acid [2]
-
To a solution of methyl 4-amino-3-chlorobenzoate (1.0 eq) in a suitable solvent such as methanol, add an aqueous solution of sodium hydroxide (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 4-amino-3-chlorobenzoic acid.
Step 2: Synthesis of 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid
-
In a round-bottom flask, dissolve 4-amino-3-chlorobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid and pyrrole rings. The protons on the pyrrole ring typically appear as two distinct triplets. The protons on the substituted benzene ring will exhibit a specific splitting pattern (e.g., a doublet, a doublet of doublets, and a doublet).
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the two aromatic rings, and the carbons of the pyrrole ring.
Predicted ¹H and ¹³C NMR data can be extrapolated from the known spectra of similar compounds such as 4-(1H-pyrrol-1-yl)benzoic acid.[9]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern can provide additional structural information.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, including:
-
A broad O-H stretch for the carboxylic acid.
-
A strong C=O stretch for the carbonyl group of the carboxylic acid.
-
C-H stretching and bending vibrations for the aromatic rings.
-
C-N stretching vibrations.
-
A C-Cl stretching vibration.
Applications in Drug Development: A Scaffold for Innovation
While specific biological activity data for 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid is not extensively published, the structural motif of pyrrole-substituted benzoic acids has shown significant promise in various therapeutic areas. This compound serves as a valuable starting point for the development of novel drug candidates.
Potential Therapeutic Targets
Based on the known activities of structurally related compounds, 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid and its derivatives could be investigated for a range of biological targets, including but not limited to:
-
EP1 Receptor Antagonists: For the treatment of inflammatory pain.
-
Butyrylcholinesterase (BChE) Inhibitors: For the management of Alzheimer's disease.
-
Anti-inflammatory Agents: By targeting various inflammatory pathways.
-
Anticancer Agents: Through mechanisms such as the inhibition of specific kinases or other signaling pathways crucial for cancer cell proliferation.
DOT Diagram of a Potential Drug Discovery Workflow:
Caption: A simplified workflow for the development of new drugs starting from the core scaffold.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicology: The toxicological properties have not been fully investigated. Based on related compounds, it may cause skin, eye, and respiratory irritation. The toxicity of pyrrole derivatives can vary widely depending on their substitution pattern.[1][14][15][16][17]
Conclusion
4-chloro-3-(1H-pyrrol-1-yl)benzoic acid is a well-defined chemical entity with significant potential as a building block in the synthesis of novel, biologically active molecules. Its straightforward synthesis, combined with the versatility of the pyrrole and benzoic acid moieties for further chemical modification, makes it a valuable tool for medicinal chemists and drug discovery scientists. This guide provides the foundational knowledge required for the synthesis, characterization, and safe handling of this compound, paving the way for its application in the development of the next generation of therapeutics.
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